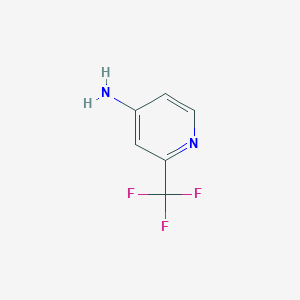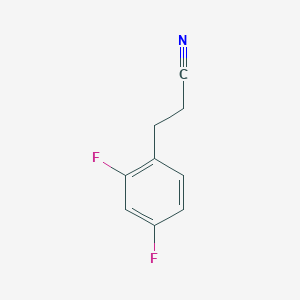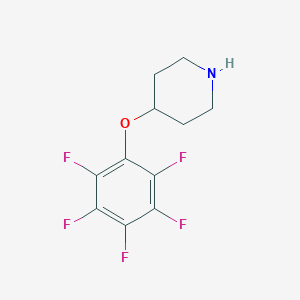
4-(2,3,4,5,6-Pentafluorophenoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3,4,5,6-Pentafluorophenoxy)piperidine, commonly known as PFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PFP is a piperidine derivative with a unique structure that makes it an attractive candidate for research purposes.
Mechanism Of Action
The mechanism of action of PFP is not well understood, but it is believed to involve the modulation of various biological processes, including enzyme activity and protein-protein interactions. PFP has been shown to inhibit the activity of various enzymes, including phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. PFP has also been shown to modulate the interaction between proteins, which can affect various cellular processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of PFP are dependent on the concentration and duration of exposure. PFP has been shown to have cytotoxic effects on various cancer cell lines, which may be due to its ability to inhibit enzyme activity and modulate protein-protein interactions. PFP has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using PFP in lab experiments is its unique structure, which makes it an attractive candidate for research purposes. PFP is also relatively easy to synthesize and purify, which makes it readily available for research. However, one of the limitations of using PFP in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research of PFP. One potential direction is the investigation of PFP as a potential drug candidate for the treatment of various diseases. Another direction is the synthesis of new compounds based on the structure of PFP with potential biological activities. Additionally, the use of PFP as a catalyst for various organic reactions and the synthesis of fluorinated polymers with unique properties are also potential future directions for research.
Synthesis Methods
The synthesis of PFP involves the reaction between 2,3,4,5,6-pentafluorophenol and piperidine in the presence of a base catalyst. The reaction results in the formation of PFP as a white crystalline solid. The purity and yield of PFP can be improved by using different solvents and reaction conditions.
Scientific Research Applications
PFP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, PFP has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. PFP has also been used as a building block for the synthesis of various compounds with potential biological activities.
In material science, PFP has been used as a precursor for the synthesis of fluorinated polymers with unique properties, such as high thermal stability and chemical resistance. PFP has also been used as a catalyst for various organic reactions due to its Lewis acid properties.
properties
CAS RN |
126120-37-4 |
|---|---|
Product Name |
4-(2,3,4,5,6-Pentafluorophenoxy)piperidine |
Molecular Formula |
C11H10F5NO |
Molecular Weight |
267.19 g/mol |
IUPAC Name |
4-(2,3,4,5,6-pentafluorophenoxy)piperidine |
InChI |
InChI=1S/C11H10F5NO/c12-6-7(13)9(15)11(10(16)8(6)14)18-5-1-3-17-4-2-5/h5,17H,1-4H2 |
InChI Key |
OYYZSLYPOJDPLB-UHFFFAOYSA-N |
SMILES |
C1CNCCC1OC2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES |
C1CNCCC1OC2=C(C(=C(C(=C2F)F)F)F)F |
synonyms |
4-(PENTAFLUOROPHENOXY)PIPERIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



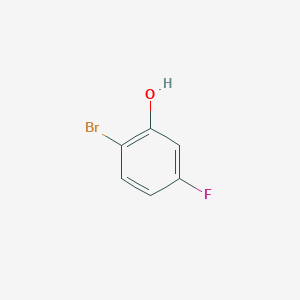
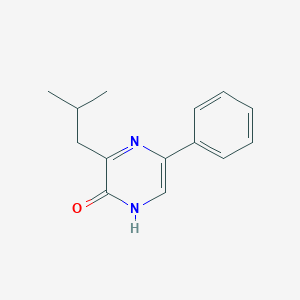
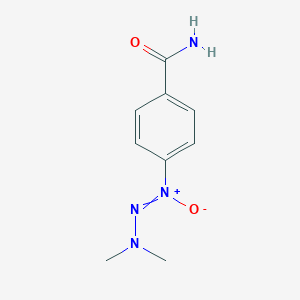
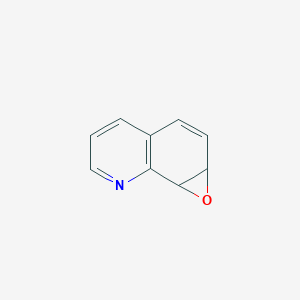
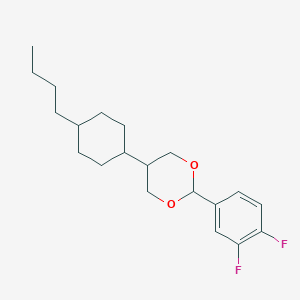
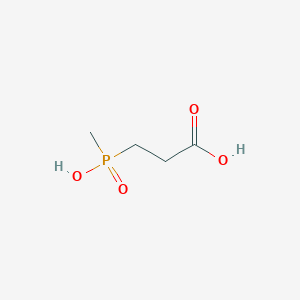
![Benzo[ghi]perylene](/img/structure/B138134.png)

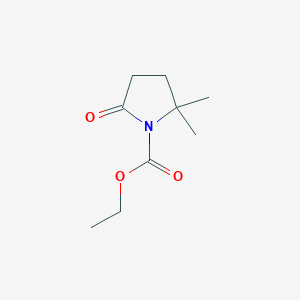
![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)
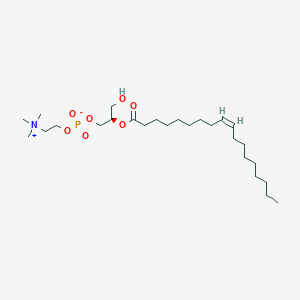
![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)
